molecular formula C17H15N3O3 B2869852 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide CAS No. 1797544-47-8

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Cat. No. B2869852
CAS RN: 1797544-47-8
M. Wt: 309.325
InChI Key: XRMSRSSFNVZXJA-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are a part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of 1,3,4-oxadiazoles, which are structurally related to the compound , demonstrate significant biological effects, including antimicrobial properties. These compounds were synthesized and tested for their antibacterial and antifungal activities, showing remarkable effectiveness against Staphylococcus aureus and Escherichia coli, among other pathogens (Jafari et al., 2017).

Anticancer Evaluation

In another study, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Antiplasmodial Activity

A study on N-acylated furazan-3-amines, part of a Medicines for Malaria Venture project, showed activity against different strains of Plasmodium falciparum. Several derivatives displayed promising activity, highlighting the potential of these compounds in malaria treatment (Hermann et al., 2021).

Neuroinflammation Imaging

[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, represents a significant advancement in imaging of reactive microglia, disease-associated microglia, and neuroinflammation in vivo. This compound can be utilized to study the immune environment of central nervous system malignancies and monitor potential adverse neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include the synthesis of compounds like “N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide”.

properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(13-7-8-22-10-13)18-14-4-2-1-3-12(14)9-15-19-16(20-23-15)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMSRSSFNVZXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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